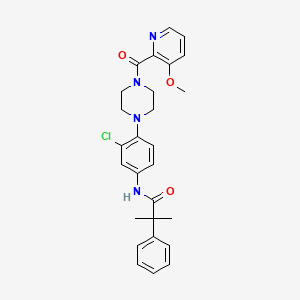![molecular formula C52H40N8O2 B14084169 Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline: is a complex organic compound that belongs to the class of covalent organic frameworks (COFs). These frameworks are crystalline porous polymers composed of light elements such as carbon, hydrogen, nitrogen, and oxygen. The compound is notable for its unique structure, which includes porphyrin units and imine linkages, making it suitable for various applications in catalysis, sensing, and energy conversion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline typically involves a condensation reaction between four-branched 5,10,15,20-tetrakis(4-aminophenyl)porphyrin and linear terephthalaldehyde. This reaction is carried out under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine linkages to amines.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in catalysis and gas storage .
Biology: In biological research, the compound’s porphyrin units can be utilized for photodynamic therapy, where they generate reactive oxygen species upon light irradiation to kill cancer cells .
Medicine: The compound’s unique structure allows it to be used in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner .
Industry: In industrial applications, the compound is used in the development of sensors and optoelectronic devices due to its excellent photophysical properties .
Wirkmechanismus
The mechanism of action of Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline involves its ability to form stable complexes with metal ions. The porphyrin units provide coordination sites for metal ions, which can enhance the compound’s catalytic activity. Additionally, the imine linkages can participate in various chemical reactions, contributing to the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: A precursor in the synthesis of the target compound.
Terephthalaldehyde: Another precursor used in the synthesis.
Covalent Organic Frameworks (COFs): Other COFs with similar structures and properties.
Uniqueness: Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline is unique due to its combination of porphyrin units and imine linkages, which provide a high degree of structural stability and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C52H40N8O2 |
|---|---|
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C44H34N8.C8H6O2/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;9-5-7-1-2-8(6-10)4-3-7/h1-24,49,52H,45-48H2;1-6H |
InChI-Schlüssel |
YLRRFLGIQQINCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


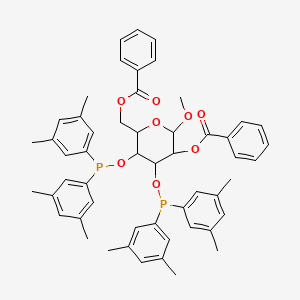
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
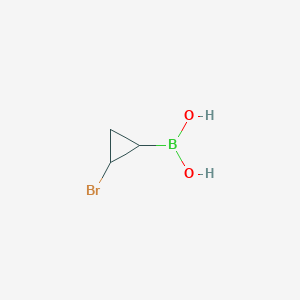
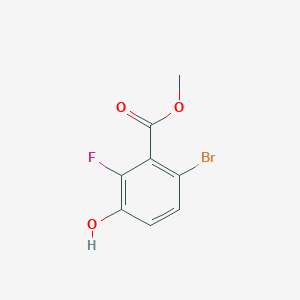
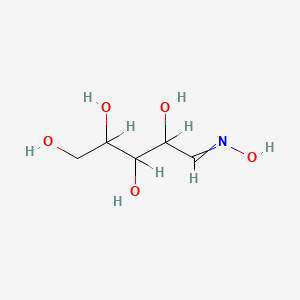


![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
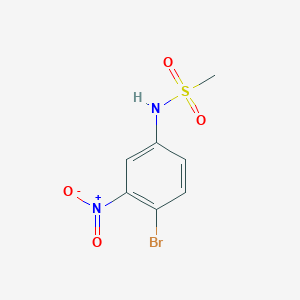
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
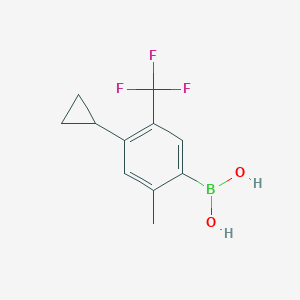
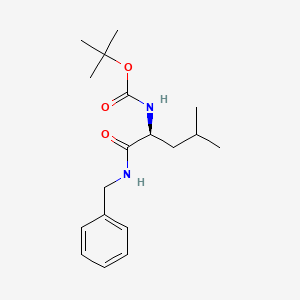
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
